Conformational Rigidity: Quantified Amide Bond Distortion vs. 2-Azabicyclo[2.2.1]heptane Skeleton
The 3-azabicyclo[3.2.1]octane skeleton induces a quantifiable degree of non-planarity in its amide bonds, a key feature for biological mimicry, which differs from the 2-azabicyclo[2.2.1]heptane system. X-ray crystallography reveals different degrees of distortion of the amide moiety from planarity between the two skeletons, which causes inherent chirality of the chromophores and profoundly affects the Cotton effect sign and magnitude in circular dichroism (CD) spectra [1]. This structural feature restricts the application of standard sector rules for CD prediction, directly demonstrating a unique conformational bias.
| Evidence Dimension | Amide bond planarity distortion (degree of non-planarity) |
|---|---|
| Target Compound Data | Characterized by unusually strong Cotton effects resulting from non-planarity of the amide bonds due to internal strain of the 3-azabicyclo[3.2.1]octane skeleton. |
| Comparator Or Baseline | Lactams/thiolactams with 2-azabicyclo[2.2.1]heptane skeleton |
| Quantified Difference | X-ray crystallographic structures showed 'different degrees of distortion' between the two skeletons, leading to distinctly different CD spectral signatures. Exact numerical values not provided in the abstract. |
| Conditions | X-ray crystallography and circular dichroism (CD) spectroscopy in various solvents (Tetrahedron: Asymmetry, 1999). |
Why This Matters
This demonstrates that the target compound's core scaffold provides a specific, quantifiable conformational bias that is distinct from smaller-ring analogs, which matters for designing peptidomimetics with predetermined 3D structures.
- [1] Polonski, T. et al. Conformational properties and chiroptical spectra of lactams and thiolactams with 2-azabicyclo[2.2.1]heptane, 2-and 3-azabicyclo[3.2.1]octane skeletons. Tetrahedron: Asymmetry, 10(13), 1999, 2591-2604. View Source
